7-Bromo-2,1-benzothiazol-3-amine
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Overview
Description
7-Bromo-2,1-benzothiazol-3-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 3rd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to exhibit a microbicide and fungicide mode of action . They are widely used as a preservative in various applications .
Biochemical Pathways
The synthesis of benzothiazole derivatives, including 7-Bromo-2,1-benzothiazol-3-amine, involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions
Result of Action
Benzothiazole derivatives have been found to exhibit potent inhibition against mycobacterium tuberculosis , suggesting that they may have significant antimicrobial effects.
Biochemical Analysis
Biochemical Properties
. The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to changes in their function .
Cellular Effects
The cellular effects of 7-Bromo-2,1-benzothiazol-3-amine are not well-documented. Some benzothiazole derivatives have shown considerable in vitro anticancer activity against certain cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. It’s common for the effects of such compounds to vary with dosage, with potential threshold effects observed at low doses and possible toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Benzothiazoles are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Such compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not known. Many compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,1-benzothiazol-3-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with brominated aromatic aldehydes or ketones under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the benzothiazole ring .
Another approach involves the use of microwave irradiation to accelerate the reaction. This method offers the advantage of shorter reaction times and higher yields compared to conventional heating methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,1-benzothiazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The amine group at the 3rd position can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, nitroso or nitro derivatives, and reduced amines .
Scientific Research Applications
7-Bromo-2,1-benzothiazol-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, such as anti-tubercular, anti-cancer, and anti-inflammatory agents.
Material Science: It is used in the development of novel materials with unique optical and electronic properties.
Biological Research: The compound is used as a probe to study various biological processes and as a ligand in molecular docking studies.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the bromine atom at the 7th position and has different biological activities.
7-Bromo-4-fluoro-1,3-benzothiazol-2-amine: Contains an additional fluorine atom at the 4th position, which may alter its chemical and biological properties.
7-Bromo-2-phenylbenzothiazole: Contains a phenyl group at the 2nd position, which may enhance its lipophilicity and biological activity.
Uniqueness
7-Bromo-2,1-benzothiazol-3-amine is unique due to the presence of both a bromine atom and an amine group on the benzothiazole ring. This combination of functional groups allows for diverse chemical modifications and enhances its potential for various applications in medicinal chemistry, material science, and industrial processes .
Properties
IUPAC Name |
7-bromo-2,1-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMIVZSUZRJPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2C(=C1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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